1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine chemical properties
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
Introduction
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is a disubstituted piperazine derivative of significant interest within the pharmaceutical and medicinal chemistry sectors. Primarily encountered in its free base form as an oily residue or more commonly as a stable, crystalline hydrochloride salt, this compound serves as a critical intermediate in the synthesis of several key active pharmaceutical ingredients (APIs).[1][2] Its molecular architecture, featuring a reactive chloropropyl chain and a chlorophenyl-substituted piperazine core, makes it a versatile building block for creating more complex molecules with specific pharmacological activities.[3][4]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Identity
The compound is most frequently utilized and studied as its monohydrochloride salt, which offers enhanced stability and ease of handling compared to the free base.[1][3]
| Property | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (Free Base) | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride |
| Appearance | Oily residue[1] | White to off-white crystalline powder[2][5][6] |
| IUPAC Name | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine[7] | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine;hydrochloride[8] |
| Synonyms | CCP HCl[3] | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride[8] |
| CAS Number | 39577-43-0[7] | 52605-52-4[5][6][9] |
| Molecular Formula | C₁₃H₁₈Cl₂N₂[7] | C₁₃H₁₈Cl₂N₂·HCl[6] or C₁₃H₁₉Cl₃N₂[8][9][10] |
| Molecular Weight | 273.20 g/mol [7] | 309.66 g/mol [5][8][9] |
| Melting Point | Not applicable | 196.5-203 °C[1][5][10] |
| Solubility | Soluble in ether[1] | Soluble in warm DMSO, warm Methanol, water, and ethanol[2][5][6] |
| Stability | Less stable | Stable under ordinary conditions of use and storage[2][5] |
Synthesis and Characterization
The synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a well-established process, typically involving the N-alkylation of 1-(3-chlorophenyl)piperazine.[11] The causality behind this choice of reaction is the nucleophilic nature of the secondary amine on the piperazine ring, which readily attacks the electrophilic carbon of an alkyl halide.
Synthetic Pathway Overview
The most common laboratory and industrial synthesis involves the reaction of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane.[1][11] The use of a mixed solvent system (e.g., acetone and water) and a base is crucial for facilitating the reaction and neutralizing the hydrohalic acid byproduct.[1][11]
Caption: General synthesis workflow for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine HCl.
Detailed Experimental Protocol
The following protocol is a synthesized representation based on established methods.[1][11] This self-validating system includes steps for reaction, isolation, and purification to ensure a high-purity final product.
-
Reaction Setup : In a suitable reaction vessel, dissolve 1-(3-chlorophenyl)piperazine hydrochloride (1.0 eq) and 1-bromo-3-chloropropane (1.0 eq) in a mixture of water and acetone.[1][11]
-
Base Addition : Cool the stirred solution to between 0°C and 10°C. Add a 50% aqueous solution of sodium hydroxide (approx. 2.5 eq) dropwise, ensuring the temperature is maintained.[1] The base is essential to deprotonate the piperazine hydrochloride salt to its more reactive free base form in situ.
-
Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 16-18 hours.[1][11] The reaction progress can be monitored using Thin Layer Chromatography (TLC).[4][9]
-
Isolation of Free Base : Upon completion, stop stirring and allow the layers to separate. The upper organic phase, containing the product, is separated and concentrated under reduced pressure to yield the free base as an oily residue.[1]
-
Formation of Hydrochloride Salt : Dissolve the residual oil in a suitable solvent like acetone.[1] Add a solution of hydrochloric acid (e.g., concentrated HCl in water or 2M HCl in dioxane) until the solution is acidic.[1][9]
-
Crystallization and Purification : The oil that initially separates will solidify upon standing.[1] Collect the solid product by filtration, rinse with cold water, and air dry. For higher purity, the crude product can be recrystallized from water, often with the use of activated charcoal to remove colored impurities.[1] The final product is 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, a white to off-white solid.[1][5]
Analytical Characterization
Purity and identity are typically confirmed using techniques such as:
-
High-Performance Liquid Chromatography (HPLC) : To determine purity, often greater than 97-99%.[6][12]
-
Melting Point Analysis : A sharp melting point range (e.g., 198-203 °C) is indicative of high purity.
-
Spectroscopy (NMR, IR, MS) : To confirm the molecular structure.
Reactivity, Stability, and Handling
Chemical Reactivity
The reactivity of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine is dominated by the terminal chlorine on the propyl chain. This primary alkyl chloride is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This is precisely the property exploited in its role as a pharmaceutical intermediate, where it reacts with various nucleophiles to form the final API.[4]
Stability and Storage
The hydrochloride salt is stable under normal storage conditions.[5] To ensure its integrity over its recommended 2-year shelf life, the following storage conditions are imperative:[2]
-
Storage : Store in a cool, dry, and well-ventilated area.[2][5][6]
-
Container : Keep in a tightly sealed container to protect from moisture, as the compound can be hygroscopic.[2][5]
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[5] Contact with strong bases will convert the salt back to its less stable free base form. Avoid contamination with oxidizing agents as this may result in ignition.[13]
-
Decomposition : When heated to decomposition, it may produce toxic fumes, including oxides of nitrogen, carbon oxides, and hydrogen chloride gas.[5]
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate care.[8][13][14]
-
Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][8][12][14] It may also be toxic if ingested or inhaled.[2]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields, and a dust mask (e.g., N95) when handling the powder.[5][12][14]
-
First Aid :
-
Skin Contact : Wash off with soap and plenty of water.[14] If irritation occurs, seek medical advice.[5]
-
Eye Contact : Rinse cautiously with water for several minutes.[14] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[14]
-
Applications in Drug Development
The primary and most significant application of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine is as a key intermediate in the synthesis of antidepressant drugs.[2][10] Its structure provides a pre-formed arylpiperazine moiety, a common pharmacophore in neuroactive agents.
Caption: Role as a key intermediate in the synthesis of Trazodone and Nefazodone.
-
Trazodone : This compound is a crucial precursor for Trazodone, an antidepressant used to treat major depressive disorder.[10] The synthesis involves the nucleophilic substitution of the terminal chlorine by the anion of 2,3-dihydro-3-oxo-1,2,4-triazolo[4,3-a]pyridine.
-
Nefazodone : It is also an impurity and an intermediate in the synthesis of Nefazodone, another antidepressant that acts as a serotonin antagonist and reuptake inhibitor.[12][15] The synthesis pathway is analogous, involving reaction with a different triazolone derivative.
Conclusion
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, particularly its hydrochloride salt, is a compound of high utility in synthetic pharmaceutical chemistry. Its well-defined physicochemical properties, established synthetic routes, and specific chemical reactivity make it an indispensable building block for the manufacture of important central nervous system drugs like Trazodone. A thorough understanding of its properties, handling requirements, and reactivity is essential for its safe and effective use in research and development and commercial manufacturing environments.
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Nigam Pharmachem Industries. (n.d.). 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. Retrieved from [Link]
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